tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1346447-18-4
VCID: VC2562701
InChI: InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(17)16-6-8-9(14)7-15-11-10(8)18-4-5-19-11/h7H,4-6H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)NCC1=C2C(=NC=C1Cl)OCCO2
Molecular Formula: C13H17ClN2O4
Molecular Weight: 300.74 g/mol

tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate

CAS No.: 1346447-18-4

Cat. No.: VC2562701

Molecular Formula: C13H17ClN2O4

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate - 1346447-18-4

Specification

CAS No. 1346447-18-4
Molecular Formula C13H17ClN2O4
Molecular Weight 300.74 g/mol
IUPAC Name tert-butyl N-[(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl]carbamate
Standard InChI InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(17)16-6-8-9(14)7-15-11-10(8)18-4-5-19-11/h7H,4-6H2,1-3H3,(H,16,17)
Standard InChI Key ZRAIPVZWCABVSF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=C2C(=NC=C1Cl)OCCO2
Canonical SMILES CC(C)(C)OC(=O)NCC1=C2C(=NC=C1Cl)OCCO2

Introduction

tert-Butyl ((7-chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methyl)carbamate is a complex organic compound featuring a unique combination of structural elements, including a chloro-substituted pyridine derivative, a carbamate functional group, and a tert-butyl moiety. This compound is characterized by its potential pharmacological effects and chemical reactivity, which are influenced by its structural components.

Synthesis and Chemical Reactions

The synthesis of tert-Butyl ((7-chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methyl)carbamate can be approached through various methods, often involving the use of mixed carbonates or carbonylation reactions. For instance, di(2-pyridyl) carbonate (DPC) and N,N'-disuccinimidyl carbonate (DSC) are efficient reagents for alkoxycarbonylation reactions, which can be used to form carbamates from amines .

Synthesis Methods

MethodReagentsConditions
AlkoxycarbonylationDPC or DSC, TriethylamineMild conditions
Curtius RearrangementDi-tert-butyl dicarbonate, Sodium azidePresence of tetrabutylammonium bromide and zinc(II) triflate

Biological Activity and Potential Applications

Compounds with similar structural motifs have been studied for various pharmacological properties. The biological activity of tert-Butyl ((7-chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methyl)carbamate is likely influenced by its structural components, including the chloro-substituted pyridine and carbamate functionalities.

Potential Applications

  • Pharmacological Studies: Interaction studies involving this compound could focus on understanding its mechanism of action and therapeutic potential.

  • Medicinal Chemistry: The compound's unique structure may enhance its reactivity and biological profile, making it a candidate for drug design and development.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
7-ChloroquinolineChlorine-substituted quinolineKnown for antimalarial properties
Tert-butyl carbamateSimple carbamate with tert-butylCommonly used in organic synthesis
Pyridazinone derivativesPyridine ring with carbonyl groupsExhibits diverse biological activities

The uniqueness of tert-Butyl ((7-chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methyl)carbamate lies in its combination of a chloro-substituted dioxin and a carbamate functionality, which may enhance its reactivity and biological profile compared to other compounds.

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